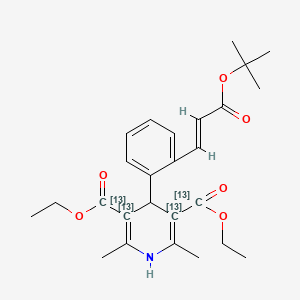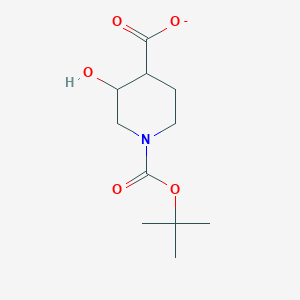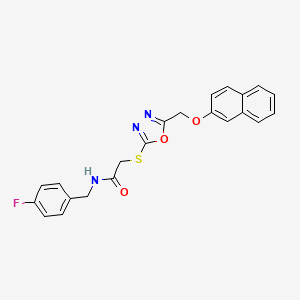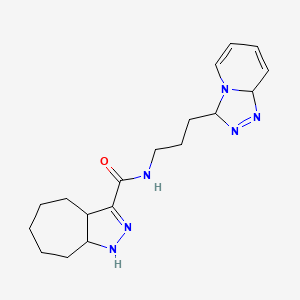
Glutathione diethyl ester (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione diethyl ester (TFA) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used as a delivery agent for glutathione monoester, facilitating the transport of glutathione into human cells. It plays a crucial role in decreasing oxidative stress and toxicity within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glutathione diethyl ester (TFA) is synthesized from glutathione and an amino acid ethyl ester. The process involves the use of redox reagents and specific reaction conditions to ensure the correct formation of disulfide bonds and minimize aggregation . The typical synthetic route includes:
Redox Reaction: Glutathione reacts with an amino acid ethyl ester in the presence of a redox reagent.
Purification: The product is purified using techniques such as chromatography.
Final Product: The purified compound is then converted to its TFA salt form for stability and ease of use.
Industrial Production Methods
Industrial production of glutathione diethyl ester (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glutathione and amino acid ethyl ester are reacted in industrial reactors.
Purification: High-throughput purification methods, such as large-scale chromatography, are employed.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Glutathione diethyl ester (TFA) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced to its thiol form.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion to the thiol form.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Glutathione diethyl ester (TFA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Facilitates the transport of glutathione into cells, aiding in studies related to oxidative stress and cellular detoxification.
Medicine: Investigated for its potential in reducing oxidative stress-related diseases and enhancing cellular antioxidant capacity.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
Glutathione diethyl ester (TFA) exerts its effects by facilitating the transport of glutathione into cells. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various cellular processes. The primary molecular targets include:
Reactive Oxygen Species (ROS): Glutathione neutralizes ROS, reducing oxidative stress.
Enzymes: Acts as a cofactor for various antioxidant enzymes, enhancing their activity.
Cellular Pathways: Involved in pathways related to detoxification and cellular defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione Ethyl Ester: Similar in structure but differs in the ester group.
Glutathione Monoester: A precursor to glutathione diethyl ester.
Reduced Glutathione: The non-esterified form of glutathione.
Uniqueness
Glutathione diethyl ester (TFA) is unique due to its enhanced ability to transport glutathione into cells compared to other derivatives. This makes it particularly useful in studies and applications where efficient delivery of glutathione is critical .
Eigenschaften
Molekularformel |
C16H26F3N3O8S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
InChI-Schlüssel |
USGFUNMVEYPOIY-IYPAPVHQSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


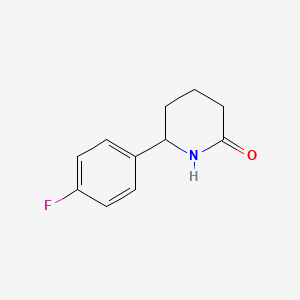
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
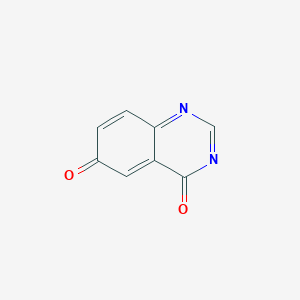
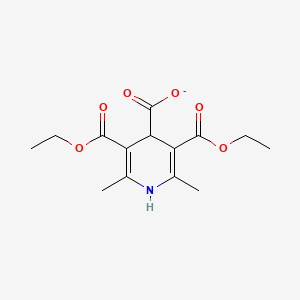

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)

